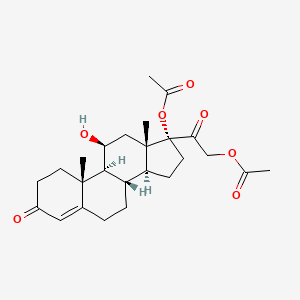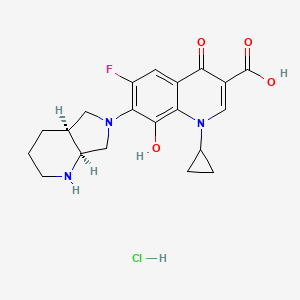
1-Methyl-1H-indole-3-carbaldehyde-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-indole-3-carbaldehyde-d3 is a deuterated derivative of 1-Methyl-1H-indole-3-carbaldehyde. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carbaldehyde-d3 can be synthesized through several methods. One common approach involves the condensation of 1-methylindole with a deuterated form of formylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 1-Methyl-1H-indole-3-carbaldehyde-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
科学研究应用
1-Methyl-1H-indole-3-carbaldehyde-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-1H-indole-3-carbaldehyde-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
相似化合物的比较
1H-Indole-3-carbaldehyde: A non-methylated analog with similar reactivity but different biological properties.
1-Methylindole-3-carboxaldehyde: A closely related compound with slight structural variations.
5-Methoxy-1H-indole-3-carbaldehyde: Another indole derivative with distinct functional groups.
Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde-d3 is unique due to its deuterated form, which provides advantages in certain analytical and synthetic applications. The presence of deuterium can enhance the stability and alter the reactivity of the compound, making it valuable for specific research purposes .
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
162.20 g/mol |
IUPAC 名称 |
1-(trideuteriomethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3/i1D3 |
InChI 键 |
KXYBYRKRRGSZCX-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C=O |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)





![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)

![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
